molecular formula C13H12N6O2 B511822 2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide CAS No. 863018-21-7

2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide

Cat. No.: B511822
CAS No.: 863018-21-7
M. Wt: 284.27g/mol
InChI Key: VHWHWSNZYLLGDT-UHFFFAOYSA-N
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Description

2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique bicyclic structure, which includes a triazole ring fused to a pyrimidine ring

Mechanism of Action

While the exact mechanism of action for this specific compound is not detailed in the search results, it is known that compounds of this class can have various biological activities. For example, they can inhibit mTOR from signaling to downstream pathways that control cell growth .

Future Directions

The future directions for this compound could involve further studies to understand its mechanism of action, potential therapeutic applications, and safety profile. It could also involve the development of new synthetic methods and the exploration of its reactivity with other chemical entities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-benzyl-7-oxotriazolo[4,5-d]pyrimidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetonitrile
  • 2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group

Properties

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c14-10(20)7-18-8-15-12-11(13(18)21)16-17-19(12)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,14,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWHWSNZYLLGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)N)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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